molecular formula C8H13N3O2 B13059422 3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid

3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid

Cat. No.: B13059422
M. Wt: 183.21 g/mol
InChI Key: VTJXTXIQEAGHIE-UHFFFAOYSA-N
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Description

3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid (CAS: 1515852-26-2) is a heterocyclic carboxylic acid with the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . Structurally, it features a butanoic acid backbone substituted with a methyl group at the 3-position and a 1-methyl-1H-1,2,4-triazol-5-yl group at the 2-position.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-methyl-2-(2-methyl-1,2,4-triazol-3-yl)butanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5(2)6(8(12)13)7-9-4-10-11(7)3/h4-6H,1-3H3,(H,12,13)

InChI Key

VTJXTXIQEAGHIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC=NN1C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid typically involves the construction of the triazole ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with a suitable butanoic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Metal-free processes have been developed to construct the triazole ring under flow conditions, making the synthesis more environmentally friendly and scalable .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of triazole derivatives .

Scientific Research Applications

3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs, including other triazole derivatives, heterocyclic carboxylic acids, and simpler aliphatic acids. Below is a detailed analysis:

Triazole-Containing Pharmaceuticals: Coformer Salts

A structurally related compound is (2S,3S)-methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (). While both share the 1-methyl-1H-1,2,4-triazol-5-yl group, the latter is embedded in a complex tetrahydroquinoline scaffold. Key differences include:

  • Molecular Complexity: The tetrahydroquinoline derivative has a larger molecular framework (C₂₁H₁₉F₂N₃O₃ vs.
  • Functionality: The tetrahydroquinoline compound includes fluorinated aromatic rings and an ester group, which may improve bioavailability compared to the simpler carboxylic acid group in the target compound .

Heterocyclic Butanoic Acid Derivatives

4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid () shares a butanoic acid backbone but substitutes the triazole with a benzoimidazole ring. Notable contrasts include:

  • Heterocycle Properties: Benzoimidazole is a bicyclic aromatic system with two nitrogen atoms, offering distinct hydrogen-bonding and π-stacking capabilities compared to the monocyclic triazole.
  • Biological Activity : Benzoimidazole derivatives are widely explored for antimicrobial and anticancer activities, whereas triazole-containing compounds are often prioritized for antifungal and kinase-inhibitory roles .

Pyrazole-Thiophene Hybrids

Compounds like (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () feature pyrazole and thiophene rings instead of triazole. Key distinctions:

  • Electronic Effects : Pyrazole (two adjacent nitrogen atoms) and thiophene (sulfur-containing) introduce different electronic environments, altering solubility and reactivity.
  • Applications : Such hybrids are often explored as fluorescent probes or enzyme inhibitors, diverging from the triazole’s typical use in metabolic stabilization .

Simple Aliphatic Acids

3-Methyl butanoic acid () is a branched-chain carboxylic acid (C₅H₁₀O₂) lacking heterocyclic substituents. Comparisons highlight:

  • Volatility: Aliphatic acids like 3-methyl butanoic acid are highly volatile, contributing to odor profiles in natural products, whereas the triazole-substituted analog is likely less volatile due to polar functional groups.
  • Acidity : The electron-withdrawing triazole group in the target compound may enhance acidity (lower pKa) compared to unsubstituted aliphatic acids .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic acid C₈H₁₃N₃O₂ 183.21 Triazole, carboxylic acid Drug scaffolds, coformer salts
Tetrahydroquinoline-triazole derivative C₂₁H₁₉F₂N₃O₃ 423.39 Triazole, fluorinated aryl, ester Antifungal agents
Benzoimidazol-butanoic acid C₁₉H₂₄N₄O₃ 356.42 Benzoimidazole, carboxylic acid Antimicrobial research
Pyrazole-thiophene hybrid C₁₀H₁₀N₄O₂S 250.28 Pyrazole, thiophene, cyanide Enzyme inhibitors
3-Methyl butanoic acid C₅H₁₀O₂ 102.13 Branched carboxylic acid Flavor/fragrance industry

Research Implications and Limitations

While structural comparisons provide insights, direct experimental data on the target compound’s physicochemical or biological properties are absent in the provided evidence. Further studies should prioritize:

  • Solubility and Stability Profiling : To assess suitability for pharmaceutical formulations.
  • Biological Screening : Evaluation against microbial or enzymatic targets to validate hypothesized activities.
  • Synthetic Optimization : Exploration of salt or prodrug formulations to enhance bioavailability .

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